beta-Yohimbin hydrochloride
Description
Historical Context of Yohimbinoid Research
The study of yohimbinoid alkaloids is rooted in the historical use of the plants that produce them. The bark of Pausinystalia johimbe has a long history of use in the traditional medicine of West Africa. wikipedia.org Similarly, plants of the Rauwolfia genus, particularly Rauwolfia serpentina (Indian snakeroot), have been used for centuries in Indian folk medicine. wikipedia.org The plant was mentioned in Hindu manuscripts as early as 1000 BCE for a variety of purposes. wikipedia.org
The modern scientific investigation into these plants began with the isolation of their active constituents. Yohimbine (B192690) hydrochloride was first isolated from the bark of the Pausinystalia yohimbe tree. nih.gov Subsequent research on Rauwolfia serpentina led to the isolation of dozens of indole (B1671886) alkaloids, including reserpine (B192253), ajmaline, and serpentine. wikipedia.orgarccjournals.com The elucidation of the complex structures of these alkaloids and the subsequent total synthesis of molecules like reserpine by Woodward in the 1950s were landmark achievements in organic chemistry, stimulating decades of further research into this alkaloid family. researchgate.netresearchgate.net These foundational efforts paved the way for a deeper understanding of the stereochemistry and biological function of yohimbinoid alkaloids. nih.gov
Classification and Structural Relationships within the Yohimbinoid Family
The structural diversity of the yohimbinoid family arises from the stereochemical variations at several chiral centers within their pentacyclic core. tandfonline.com The alkaloids are categorized into four main subfamilies based on the stereochemical arrangement around the D-ring: normal, allo, pseudo, and epiallo. researchgate.nettandfonline.com This classification is crucial for understanding the relationship between structure and function.
Beta-yohimbine (B46055) belongs to the yohimbine group of alkaloids. The complexity of synthesizing these compounds lies in controlling the formation of the five chiral centers in the pentacyclic structure. tandfonline.com The interconversion of intermediates in synthetic pathways can lead to the formation of various isomers, including yohimbine and β-yohimbine. researchgate.net Beta-yohimbine is an epimer of yohimbine, differing in the spatial orientation of substituents.
| Subfamily | Representative Alkaloid | Key Stereochemical Features |
| Normal | Yohimbine | Specific C/D ring junction stereochemistry. |
| Allo | Rauwolscine (B89727) (α-yohimbine) | Epimeric at C3 relative to the normal series. |
| Pseudo | Pseudoyohimbine | Differs in stereochemistry at C17. |
| Epiallo | Reserpine | Represents another distinct stereochemical configuration. |
| Yohimbine Group | Beta-Yohimbine | An epimer of yohimbine. |
This table illustrates the classification of yohimbine alkaloids into subfamilies based on their stereochemistry. researchgate.nettandfonline.com
Biosynthetic Pathways of Indole Alkaloids Leading to Yohimbine
The biosynthesis of yohimbinoid alkaloids is a complex enzymatic process that begins with common precursors from primary metabolism. researchgate.net All monoterpene indole alkaloids (MIAs) originate from the central precursor strictosidine (B192452). researchgate.net
The pathway can be summarized in the following key steps:
Formation of Precursors: The indole precursor, tryptamine (B22526), is generated from the decarboxylation of the amino acid tryptophan. The monoterpene precursor, secologanin (B1681713), is derived from geranyl diphosphate. researchgate.net
Condensation to Strictosidine: Tryptamine and secologanin are condensed in a reaction catalyzed by the enzyme strictosidine synthase (STR) to produce strictosidine, the universal precursor for all MIAs. researchgate.net
Deglycosylation: Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD), yielding a reactive aglycone intermediate. researchgate.net
Formation of the Yohimbane Skeleton: This aglycone can spontaneously rearrange to form 4,21-dehydrogeissoschizine. researchgate.net This intermediate is believed to be a precursor for the yohimbane MIAs, including the four isomers rauwolscine, corynanthine, alloyohimbine, and yohimbine. researchgate.net Recent research has identified a medium-chain dehydrogenase/reductase, named yohimbane synthase (YOS), which can produce a mixture of these yohimbane diastereomers. univ-tours.fr This highlights the complex enzymatic control over the final stereochemistry of the alkaloid products.
Overview of Research Paradigms and Methodological Approaches for Yohimbine Hydrochloride
The analysis and quantification of yohimbine hydrochloride in natural products and pharmaceutical formulations require precise and validated analytical methods. Academic and industrial research relies on various chromatographic techniques to separate yohimbine from a complex matrix of other alkaloids and plant constituents. nih.govphcog.com
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of yohimbine HCl. tandfonline.comresearchgate.net A typical HPLC method involves a C18 column as the stationary phase and an isocratic or gradient mobile phase, often a mixture of methanol (B129727) and water. researchgate.net Detection is commonly performed using a UV detector at a specific wavelength, such as 270 nm. researchgate.net These methods are valued for their ability to serve as stability-indicating assays, meaning they can separate the intact drug from its degradation products. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is another validated method for the determination of yohimbine hydrochloride. nih.govphcog.com This technique uses a stationary phase, such as silica (B1680970) gel precoated on aluminum sheets, and a specific mobile phase mixture to achieve separation. phcog.com The linearity of HPTLC methods is evaluated over a range of concentrations, demonstrating a good relationship between the concentration and the measured spot area. nih.gov HPTLC is considered a simple, accurate, and efficient method for quantifying yohimbine hydrochloride, even in complex dietary supplements containing powdered plant material. nih.gov
| Analytical Method | Stationary Phase | Mobile Phase Example | Detection | Key Finding/Application | Reference |
| HPLC | C18 | Methanol:Water (70:30 v/v) | UV | Stability-indicating assay with a retention time of 4.2 min for yohimbine. | tandfonline.com |
| HPLC | C18 (4.6 x 150 mm, 5 µm) | Water:Methanol (55:45 v/v) with 0.5% triethylamine | UV at 270 nm | Separation of yohimbine HCl from its acid, alkaline, and photo-degradates. | researchgate.net |
| HPTLC | Silica Gel | Chloroform:Methanol:Ammonia (B1221849) (97:3:0.2) | Densitometric scanning | Quantitative determination in pharmaceutical preparations with a detection limit of 5 ng/spot. | nih.govphcog.com |
| UPLC-QToF-MS | C18 | 50 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (gradient) | Mass Spectrometry | Structural characterization of yohimbine-type alkaloids by analyzing fragmentation patterns. | thieme-connect.com |
This table summarizes various analytical methods developed and validated for the analysis of yohimbine hydrochloride. nih.govphcog.comtandfonline.comresearchgate.netthieme-connect.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
75444-63-2 |
|---|---|
Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18+,19+;/m0./s1 |
InChI Key |
PIPZGJSEDRMUAW-RGEGUIKKSA-N |
SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
beta-Yohimbin hydrochloride |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Yohimbine Hydrochloride
Total Synthesis Approaches to the Yohimbine (B192690) Core Structure
The synthesis of the yohimbine core is generally approached through two primary retrosynthetic disconnections: those that construct the DE-ring system first before closing the C-ring, and those that assemble the ABC-ring tricycle prior to the final annulations.
Construction of DE-Ring Systems Followed by C-Ring Formation
This classical and most common strategy often takes precedence from Woodward's seminal synthesis of reserpine (B192253), a related alkaloid. thieme-connect.comnih.gov The general approach involves the initial stereocontrolled construction of a fully functionalized DE-ring precursor, which is then coupled with a tryptamine (B22526) equivalent to form the D-ring. The synthesis culminates in the closure of the C-ring, typically through a Bischler–Napieralski or Pictet–Spengler cyclization. nih.gov
The formation of the E-ring is a crucial step where stereochemistry is often introduced. Methodologies employed for this purpose include cycloaddition reactions, sigmatropic rearrangements, and Michael additions. nih.gov For instance, an intramolecular Diels-Alder reaction can be used to set multiple stereocenters in the DE-ring system simultaneously. The choice of dienophile and diene, as well as reaction conditions, is critical for achieving the desired diastereoselectivity. Following the successful synthesis of the DE-ring fragment, it is tethered to the tryptamine unit, and the final cyclization furnishes the pentacyclic yohimbane skeleton.
Assembly of ABC-Ring Systems Preceding DE-Ring Annulation
An alternative to the traditional route is the initial assembly of the ABC-ring system, which is commonly a dihydro-β-carboline derivative. nih.gov This strategy is followed by the sequential construction of the D and E rings. This approach can offer advantages in controlling the stereocenter at C-3, which can be challenging in the DE-ring first syntheses. nih.gov
Key reactions for the annulation of the D and E rings in this strategy include Dieckmann cyclizations, photocyclizations, and intramolecular Diels-Alder reactions. nih.govpitt.edu For example, a chiral ABC-tricycle can be prepared, and then an appended side chain can undergo an intramolecular Diels-Alder cycloaddition to form the DE-rings with high stereocontrol. This method allows for the early introduction of chirality in the ABC-ring system, which then directs the stereochemical outcome of the subsequent ring formations.
Enantioselective Synthesis for Specific Stereoisomers
The absolute stereochemistry of β-yohimbine requires the use of asymmetric synthesis. Modern synthetic efforts have largely moved away from racemic syntheses and resolutions, focusing instead on catalytic enantioselective methods to generate enantioenriched target compounds. nih.gov A variety of catalytic modes have been successfully applied to the synthesis of yohimbine alkaloids, including:
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have been used to catalyze key bond-forming reactions, such as the Pictet-Spengler reaction, to produce the tetrahydro-β-carboline core with high enantioselectivity. researchgate.net
Organocatalysis: Chiral thiourea (B124793) catalysts have been employed in enantioselective acyl-Pictet-Spengler reactions. nih.govresearchgate.net N-heterocyclic carbene (NHC) organocatalysis has also been used to construct enantioenriched D-ring precursors. nih.govnih.gov
Metal Catalysis: Transition metal complexes, such as those of cobalt and manganese, have been used for desymmetrization reactions to create chiral building blocks. nih.gov
One notable synthesis leading to β-yohimbine involved the reduction of a lactam precursor, which was itself formed through a complex sequence initiated by a photocatalytic domino reaction. nih.gov More recent strategies have focused on divergent approaches, where a common intermediate can be selectively manipulated to afford different stereoisomeric subfamilies of yohimbine alkaloids. For example, a recent collective total synthesis utilized a bioinspired coupling and enantioselective kinetic resolution to rapidly construct the pentacyclic skeleton. From a common intermediate, specific C-3 epimerization and subsequent reduction steps led directly to the synthesis of β-yohimbine. nih.gov
| Synthetic Strategy | Key Reactions | Catalyst/Reagent Examples | Stereocontrol Method |
| DE-Ring First | Intramolecular Diels-Alder, Bischler–Napieralski cyclization | Scandium triflate (for IMDA) | Substrate-controlled diastereoselectivity |
| ABC-Ring First | Enantioselective Pictet-Spengler, Dieckmann cyclization | Chiral thiourea or phosphoric acid catalysts | Catalyst-controlled enantioselectivity |
| Divergent Synthesis | Enantioselective kinetic resolution, C-3 epimerization | Chiral phosphoric acid, I2/PhSiH3 | Catalyst and reagent-controlled stereodivergence |
Synthesis of Conformationally Liberated Yohimbine Analogues
To investigate the structure-activity relationships and potentially discover new biological activities, researchers have synthesized yohimbine analogues with increased conformational flexibility. acs.org A significant approach involves creating "de-rigidified" analogues by removing the ethylene (B1197577) linkage within the C-ring that connects the indole (B1671886) nucleus to the decahydroisoquinoline (B1345475) unit. acs.orgnih.gov
This modular synthetic strategy has employed a transition-metal-catalyzed decarboxylative allylation of 2,2-diphenylglycinate imino esters. acs.org This is followed by a highly endo-selective intramolecular Diels–Alder (IMDA) cycloaddition mediated by scandium triflate to generate the novel scaffold. acs.org This approach allows for the rapid and modular assembly of yohimbine analogues that lack the rigidifying C-ring ethylene linker, providing access to new chemical space for biological screening.
Derivatization and Modification of the Yohimbine Scaffold for Research Purposes
The yohimbine scaffold serves as a template for the generation of diverse compound libraries for chemical biology and drug discovery. nih.gov Modifications are often aimed at understanding the structure-activity relationships (SAR) for receptor binding or discovering entirely new biological functions.
Molecular Pharmacology and Receptor Interaction Profiles of Yohimbine Hydrochloride
Adrenergic Receptor Antagonism
The principal mechanism of action for yohimbine (B192690) is the blockade of α2-adrenergic receptors. patsnap.commdpi.com This antagonism disrupts the negative feedback loop that normally regulates norepinephrine (B1679862) release from presynaptic neurons, leading to an increase in sympathetic nervous system activity. mdpi.com
Yohimbine demonstrates a notable affinity for all three subtypes of the α2-adrenergic receptor, though with some degree of selectivity. Research indicates that yohimbine binds with the highest affinity to the α2C subtype, followed by the α2A and α2B subtypes. nih.govtandfonline.com Specifically, the binding affinities have been reported to be in the order of α2C > α2A > α2B. nih.gov One study quantified these affinities, reporting Ki values of 0.88 nM for α2C, 1.4 nM for α2A, and 7.1 nM for α2B. nih.govtandfonline.com This selectivity for the α2C-adrenoceptor has been a subject of further investigation, with studies showing yohimbine to be approximately 4-fold more selective for the α2C subtype compared to the α2A subtype, and about 15-fold more selective than for the α2B subtype. nih.gov The α2B-adrenergic receptor subtype, in particular, has been implicated in the proliferation of vascular smooth muscle cells. nih.govmdpi.com
Table 1: Binding Affinities of Yohimbine for α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| α2A | 1.4 nih.govtandfonline.com |
| α2B | 7.1 nih.govtandfonline.com |
| α2C | 0.88 nih.govtandfonline.com |
Yohimbine acts as an antagonist at both presynaptic and postsynaptic α2-adrenergic receptors. nih.gov The blockade of presynaptic α2-receptors is the primary mechanism behind the increased release of norepinephrine. patsnap.commdpi.com These presynaptic autoreceptors typically inhibit further norepinephrine release when activated by norepinephrine in the synaptic cleft; yohimbine's antagonism of these receptors removes this inhibition. mdpi.com This leads to an increase in sympathetic outflow and heightened noradrenergic transmission. mdpi.comdrugbank.com
While yohimbine's primary action is at α2-adrenergic receptors, it also exhibits a weak to moderate affinity for α1-adrenergic receptors. mdpi.comnih.gov Its antagonist activity at α1-receptors is considerably less potent than at α2-receptors. nih.gov This lower affinity means that at therapeutic concentrations, the effects of yohimbine are predominantly mediated by α2-receptor blockade. However, the interaction with α1-receptors can contribute to its pharmacological profile, particularly at higher concentrations.
Interactions with Other Neurotransmitter Receptor Systems
Beyond the adrenergic system, yohimbine demonstrates affinity for a range of other neurotransmitter receptors, which contributes to its broad spectrum of effects.
Yohimbine interacts with several serotonin (B10506) (5-HT) receptor subtypes. It displays significant affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govnih.gov At the 5-HT1A receptor, yohimbine has been shown to act as a partial agonist. nih.govnih.gov This agonistic activity has been linked to effects such as hypothermia at higher doses. nih.gov In contrast, it acts as an antagonist at 5-HT1B and 5-HT1D receptors. nih.gov The order of binding affinity for several monoaminergic receptors has been reported as α2-NE > 5-HT1A > 5-HT1B > 5-HT1D. nih.gov The interactions with these serotonin receptors are believed to contribute to some of the central nervous system effects of yohimbine. drugbank.comoup.com
Table 2: Yohimbine's Activity at Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | Activity |
|---|---|
| 5-HT1A | Partial Agonist nih.govnih.gov |
| 5-HT1B | Antagonist nih.gov |
| 5-HT1D | Antagonist nih.gov |
Yohimbine also exhibits affinity for dopamine (B1211576) receptors, specifically the D2 and D3 subtypes. nih.govnih.gov It acts as an antagonist at D2 receptors. oup.com Its affinity for D3 receptors is considered weak. nih.gov The blockade of D2 autoreceptors by yohimbine may lead to an increase in cortical dopamine levels. oup.com The interaction with the dopaminergic system, in conjunction with its effects on the noradrenergic and serotonergic systems, contributes to the complex behavioral and physiological responses observed with yohimbine administration. oup.comresearchgate.net
Table 3: Yohimbine's Activity at Dopamine (D) Receptor Subtypes
| Receptor Subtype | Activity |
|---|---|
| D2 | Antagonist oup.com |
| D3 | Weak Affinity/Antagonist nih.gov |
Imidazoline (B1206853) I2 Receptor Binding
Yohimbine hydrochloride's pharmacological activity extends beyond its well-characterized interaction with adrenergic receptors. Research has demonstrated that yohimbine also binds to imidazoline I2 receptors. nih.gov These receptors are implicated in a variety of physiological processes, including the regulation of blood pressure and pain perception. nih.gov The interaction with imidazoline I2 receptors contributes to the complex pharmacological profile of yohimbine, suggesting a broader mechanism of action than solely α2-adrenergic antagonism. nih.gov While yohimbine is a recognized α2-adrenoceptor antagonist, it is noted for not having activity at the imidazoline I1 receptor, distinguishing it from other α2-antagonists like idazoxan. wikipedia.org
Receptor Binding Affinity and Selectivity Profiling
Yohimbine hydrochloride exhibits a broad spectrum of pharmacological activities due to its interaction with various receptor systems. nih.gov Its primary and most well-documented action is as a potent and selective antagonist of α2-adrenergic receptors. nih.govdrugbank.com However, its receptor binding profile is not limited to this receptor class, as it displays varying affinities for several other monoaminergic receptors, contributing to its complex physiological effects. wikipedia.orgtandfonline.comnih.gov
Yohimbine demonstrates the highest affinity for the α2-adrenergic receptor family. wikipedia.orgnih.gov Among the subtypes, it binds with high affinity to α2A, α2B, and α2C receptors. tocris.comrndsystems.com Studies have shown some selectivity within this family, with initial findings indicating a higher selectivity for the human α2C-adrenoceptor compared to the α2A and α2B subtypes. nih.gov Specifically, yohimbine was found to be about 4-fold more selective for the α2C-adrenoceptor over the α2A-adrenoceptor and 15-fold more selective over the α2B-adrenoceptor. nih.gov
The table below summarizes the binding affinities of yohimbine for various human receptors, expressed as pKi values. A higher pKi value indicates a stronger binding affinity.
| Receptor | Binding Affinity (pKi) | Reference |
|---|---|---|
| α2A-Adrenergic Receptor | 8.2 - 8.52 | nih.govtocris.com |
| α2B-Adrenergic Receptor | 8.0 - 8.7 | nih.govtocris.com |
| α2C-Adrenergic Receptor | 9.17 - 9.6 | nih.govtocris.com |
| 5-HT1A Receptor | 7.3 | nih.gov |
| 5-HT1B Receptor | 6.8 | nih.gov |
| 5-HT1D Receptor | 7.6 | nih.gov |
| α1A-Adrenergic Receptor | 6.7 | nih.gov |
| α1B-Adrenergic Receptor | 6.8 | nih.gov |
| α1D-Adrenergic Receptor | 6.8 | nih.gov |
| Dopamine D2 Receptor | 6.4 | nih.gov |
| Dopamine D3 Receptor | Negligible Affinity | nih.gov |
Cellular and Subcellular Mechanisms of Action of Yohimbine Hydrochloride
Modulation of Neurotransmitter Release and Turnover
Yohimbine (B192690) hydrochloride's most well-characterized function is its ability to alter the dynamics of neurotransmitter systems, primarily the noradrenergic and dopaminergic pathways.
The principal mechanism of action of yohimbine hydrochloride is its potent and selective antagonism of α2-adrenergic receptors (α2-adrenoceptors). youtube.com These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors. drugbank.comnih.gov Activation of these presynaptic α2-adrenoceptors by norepinephrine (B1679862) normally initiates a negative feedback loop that inhibits further release of the neurotransmitter from the nerve terminal. mdpi.comnih.gov
Yohimbine hydrochloride competitively binds to these α2-adrenoceptors, blocking norepinephrine from activating them. patsnap.com This blockade effectively removes the inhibitory feedback signal, leading to a significant increase in the firing rate of noradrenergic neurons and a subsequent surge in norepinephrine release into the synaptic cleft. drugbank.com This elevation in synaptic norepinephrine enhances sympathetic nervous system activity. mdpi.compatsnap.com Research indicates that yohimbine has a higher affinity for presynaptic α2-adrenoceptors compared to their postsynaptic counterparts. nih.gov
Studies have quantified the binding affinities of yohimbine for the different α2-adrenoceptor subtypes, revealing a degree of selectivity.
Table 1: Binding Affinities of Yohimbine for α2-Adrenoceptor Subtypes
| Receptor Subtype | Binding Affinity (nM) |
|---|---|
| α2C | 0.88 |
| α2A | 1.4 |
| α2B | 7.1 |
Data derived from studies on human α2-adrenergic receptor subtypes. nih.govtandfonline.com
Beyond its primary effects on the noradrenergic system, yohimbine hydrochloride also influences dopaminergic signaling, although these effects are generally less pronounced. nih.gov It exhibits a measurable affinity for dopamine (B1211576) D2 and D3 receptors. nih.govnih.gov Specifically, yohimbine functions as an antagonist at D2 receptors. semanticscholar.org
Research has shown that this interaction can lead to an increase in dopamine (DA) turnover. One study found that yohimbine moderately increased the depletion of brain dopamine following the administration of alpha-methyl-p-tyrosine (a tyrosine hydroxylase inhibitor) and significantly increased the concentration of homovanillic acid (HVA), a primary dopamine metabolite. nih.gov Another study noted that yohimbine enhances striatal dopamine turnover. semanticscholar.org This suggests that by blocking D2 autoreceptors, yohimbine may increase the synthesis and release of dopamine in certain brain regions. The interaction with dopaminergic pathways may contribute to some of the compound's effects on motor function and behavior. mdpi.comnih.gov
Intracellular Signaling Cascades
Following receptor binding, yohimbine hydrochloride modulates several key intracellular signaling cascades that regulate a wide array of cellular functions.
Yohimbine hydrochloride's interaction with α2-adrenoceptors directly impacts the cyclic adenosine monophosphate (cAMP) signaling pathway. Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that, when activated, couple to inhibitory G-proteins (Gi). nih.gov This activation of Gi proteins leads to the inhibition of the enzyme adenylyl cyclase, which in turn reduces the intracellular synthesis and concentration of the second messenger cAMP. nih.gov
As an antagonist, yohimbine hydrochloride blocks the binding of agonists like norepinephrine to the α2-adrenoceptor, thereby preventing the activation of the inhibitory Gi protein. nih.gov This action effectively "releases the brake" on adenylyl cyclase, leading to an increase in its activity and a subsequent rise in intracellular cAMP levels. This mechanism has been demonstrated in rat renal cortex, where α2-receptors identified using [3H]yohimbine were shown to be coupled to the inhibition of adenylyl cyclase. nih.gov
The effect of yohimbine hydrochloride on mitogen-activated protein kinase (MAPK) pathways, particularly the p38/MAPK pathway, appears to be highly context-dependent, varying with cell type and experimental conditions. nih.govmdpi.com
In some models, yohimbine acts as an inhibitor. For instance, in B16F10 mouse melanoma cells, yohimbine hydrochloride markedly inhibited the phosphorylation of p38. nih.gov This inhibition was functionally significant, as yohimbine treatment could reverse the effects of a p38 activator. nih.gov Similarly, in studies involving vascular smooth muscle cells (VSMCs), yohimbine was found to dose-dependently decrease the phosphorylation of p38, which was linked to the suppression of cell proliferation and migration. mdpi.comnih.gov
Conversely, other research has indicated a lack of effect. In a study on VSMCs stimulated with platelet-derived growth factor-BB (PDGF-BB), yohimbine did not significantly affect the phosphorylation of p38 kinase, suggesting a highly selective mechanism of action that, in that specific context, did not involve the p38 pathway. mdpi.com These divergent findings underscore that yohimbine's influence on the p38/MAPK pathway is not universal but is instead dictated by the specific cellular environment and stimuli involved. nih.govmdpi.com
Yohimbine hydrochloride has been demonstrated to be a modulator of the Wnt/β-catenin signaling pathway, a critical pathway involved in gene transcription, cell proliferation, and differentiation. nih.gov Research shows that yohimbine can inhibit this pathway by interfering with the nuclear translocation of β-catenin, the central effector of the pathway. nih.gov
In a study on B16F10 melanoma cells, yohimbine hydrochloride was found to markedly inhibit the nuclear accumulation of β-catenin. nih.gov When the Wnt/β-catenin pathway was artificially stimulated with an activator, subsequent treatment with yohimbine hydrochloride was able to fully reverse the downstream effects. nih.gov This inhibitory action on the Wnt/β-catenin pathway is a key mechanism behind the observed anti-melanogenic properties of the compound. nih.gov
Table 2: Summary of Yohimbine Hydrochloride's Effects on Intracellular Signaling Pathways
| Signaling Pathway | Mechanism of Action | Observed Outcome | Cell/Tissue Model |
|---|---|---|---|
| cAMP Pathway | Blocks α2-adrenoceptor-mediated inhibition of adenylyl cyclase | Increased intracellular cAMP levels | Rat Renal Cortex |
| p38/MAPK Pathway | Inhibition of p38 phosphorylation | Anti-melanogenic effects; Reduced cell proliferation and migration | B16F10 Melanoma Cells; Vascular Smooth Muscle Cells |
| p38/MAPK Pathway | No significant effect on p38 phosphorylation | Suppression of cell proliferation via other pathways (e.g., PLCγ1) | PDGF-BB-stimulated Vascular Smooth Muscle Cells |
| Wnt/β-catenin Pathway | Inhibition of β-catenin nuclear accumulation | Anti-melanogenic effects | B16F10 Melanoma Cells |
Mechanisms Affecting Tyrosine Hydroxylase Activity and Catecholamine Synthesis
The influence of beta-yohimbine (B46055) on catecholamine synthesis is intrinsically linked to its antagonist activity at α2-adrenergic receptors. These receptors are predominantly presynaptic autoreceptors that provide negative feedback on the release of norepinephrine. By blocking these receptors, beta-yohimbine interrupts this feedback loop, leading to an increased release of norepinephrine into the synaptic cleft. drugbank.com This action indirectly suggests a potential upregulation of the catecholamine synthesis pathway to replenish the neurotransmitter stores.
A crucial rate-limiting step in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) is the conversion of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH). The activity of TH is tightly regulated by various mechanisms, including feedback inhibition by catecholamines and phosphorylation. Inhibition of α2-adrenergic receptors by compounds like yohimbine has been associated with an upregulation of TH. mdpi.com While direct studies on beta-yohimbine are limited, the antagonism of α2-adrenergic receptors is known to increase sympathetic outflow and norepinephrine release, which would necessitate an increase in its synthesis.
The proposed mechanism involves the disinhibition of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate protein kinase A (PKA), which in turn can phosphorylate and activate tyrosine hydroxylase, thereby increasing the rate of catecholamine synthesis.
| Molecular Target | Action of beta-Yohimbine | Subcellular Effect | Overall Impact on Catecholamine Synthesis |
|---|---|---|---|
| α2-Adrenergic Receptor | Antagonism | Increased norepinephrine release; potential increase in cAMP levels | Increased demand for catecholamine synthesis |
| Tyrosine Hydroxylase | Potential indirect upregulation | Increased conversion of L-tyrosine to L-DOPA | Enhanced rate of catecholamine production |
Endothelin-like Activity and Nitric Oxide Production Mechanisms
Beta-yohimbine has been observed to possess vasodilative properties. science.govscience.gov This effect is, in part, attributed to its interaction with pathways governing vascular tone, including those involving endothelin and nitric oxide (NO).
Research on aqueous extracts of Pausinystalia yohimbe, the plant from which yohimbine and its isomers are derived, has indicated endothelin-like actions. science.gov Endothelins are potent vasoconstrictors, and their activity is mediated through endothelin receptors (ETA and ETB). While the precise interaction of beta-yohimbine with these receptors is not fully elucidated, its vasodilatory effect suggests a potential antagonistic or modulatory role in the endothelin system. One study noted that the vasodilative effect of beta-yohimbine is similar to that of yohimbine, which is thought to be derived from its alpha-adrenoceptor blocking effect. science.govscience.gov
| Compound/Extract | Observed Effect | Potential Mechanism | Reference Study Focus |
|---|---|---|---|
| Aqueous extract of P. yohimbe | Possesses endothelin-like actions and affects nitric oxide production | Interaction with endothelin and nitric oxide pathways | General extract effects |
| beta-Yohimbine | Vasodilatation in the hind-limb artery of dogs | Similar to yohimbine, likely via α-adrenoceptor blockade | In vivo vascular effects |
| Rauwolscine (B89727) (alpha-yohimbine) | Modulation of NO-mediated vascular relaxation | Antagonism of α2-adrenoceptors on endothelial cells | Specific isomer effects on NO pathways |
Structure Activity Relationship Sar Studies of Yohimbine and Its Analogues
Identification of Key Structural Motifs for Receptor Affinity and Selectivity
Specifically, the stereochemistry and nature of the substituents on the E ring play a pivotal role. The predominant conformation of the carboxymethyl group or the hydroxyl group on this ring is a key determinant for selectivity between α1- and α2-adrenoceptors jst.go.jp. For instance, yohimbine (B192690) exhibits a higher affinity for the α2-adrenergic receptor mdpi.comdrugbank.comwikipedia.org. Its binding order to various monoaminergic receptors is generally α2-NE > 5HT-1A > 5HT-1B > 1-D > D3 > D2 receptors tandfonline.comresearchgate.netnih.govresearchgate.net.
Molecular docking studies have identified key interactions between yohimbine and receptor binding pockets. For example, within the ADRA2A receptor, specific amino acid residues form crucial bonds that stabilize the ligand-receptor complex acs.orgnih.gov. The differences in amino acid residues in the outer parts of the binding pockets of different receptor subtypes, such as ADRA1A, ADRA2B, and 5-HT1A, can be exploited to enhance selectivity through rational drug design acs.orgnih.gov. Modifications to the yohimbine scaffold, particularly at the methyl ester group, can be strategically implemented to increase desired receptor interactions while minimizing off-target effects acs.org.
Comparative Analysis of Yohimbine Diastereoisomers (e.g., Rauwolscine (B89727), Corynanthine)
Yohimbine has several diastereoisomers, which are stereoisomers that are not mirror images of one another. These isomers, including beta-yohimbine (B46055), rauwolscine (also known as α-yohimbine), and corynanthine, possess the same molecular formula but differ in the spatial arrangement of their atoms. This stereochemical variation leads to significant differences in their pharmacological profiles, particularly their selectivity for α-adrenoceptor subtypes.
Yohimbine and Rauwolscine: Both yohimbine and rauwolscine are potent antagonists of α2-adrenoceptors. nih.gov In comparative studies, they have been shown to be approximately 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists. nih.gov Their high affinity and selectivity for the α2 subtype are well-established. nih.gov Rauwolscine also functions as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors. wikipedia.org
Corynanthine: In contrast to yohimbine and rauwolscine, corynanthine is a preferential α1-adrenoceptor antagonist. nih.gov It is approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors. nih.gov Interestingly, while its selectivity profile is reversed compared to yohimbine and rauwolscine, it is equipotent with them in blocking postsynaptic α1-adrenoceptors. nih.gov
Beta-Yohimbine (β-Yohimbine): Studies comparing the α-adrenoceptor blocking activities of yohimbine and its analogues have also evaluated beta-yohimbine. In terms of α2 blocking activity, the potency order was found to be yohimbine > β-yohimbine > (-)indoloquinolizidine > dihydrocorynantheine. jst.go.jpnih.gov For α1 blocking activity, the order of potency was determined to be (-)indoloquinolizidine > yohimbine > dihydrocorynantheine > β-yohimbine. jst.go.jpnih.gov This indicates that beta-yohimbine has a lower potency for both α1 and α2 adrenoceptors compared to yohimbine itself.
The following table summarizes the relative selectivity of these diastereoisomers:
| Compound | Primary Receptor Selectivity | Relative Potency Notes |
|---|---|---|
| Yohimbine | α2-Adrenoceptor Antagonist | ~30-fold more potent for α2 over α1 nih.gov |
| Rauwolscine (α-Yohimbine) | α2-Adrenoceptor Antagonist | Equipotent to Yohimbine at α2-receptors nih.gov |
| Corynanthine | α1-Adrenoceptor Antagonist | ~10-fold more potent for α1 over α2 nih.gov |
| Beta-Yohimbine | α2-Adrenoceptor Antagonist | Less potent than Yohimbine at both α1 and α2 receptors jst.go.jpnih.gov |
Rational Design of Novel Yohimbine Derivatives with Targeted Pharmacological Profiles
The low receptor selectivity of yohimbine presents challenges for its broader clinical application, driving research into the rational design of novel derivatives with more targeted pharmacological actions. acs.orgnih.govacs.org The goal is to develop compounds that retain high affinity for a specific receptor subtype, such as ADRA2A, while minimizing interactions with off-target receptors like ADRA1A, other ADRA2 subtypes, and serotonin (B10506) receptors. acs.orgnih.gov
One successful strategy involves modifying the methyl ester moiety of the yohimbine scaffold. By elongating this part of the molecule with a linker that terminates in an additional amino group, researchers have been able to enhance binding to the target receptor. acs.org This approach is based on the hypothesis that the newly introduced amino group (which is protonated at physiological pH) can form an additional salt bridge with acidic amino acid residues within the ADRA2A receptor's binding pocket, thereby increasing the compound's binding affinity and selectivity. acs.org
This rational design approach has led to the identification of amino esters of yohimbic acid as potent and highly selective ADRA2A antagonists. acs.orgnih.govacs.org For example, a novel amino ester derivative, referred to as compound 4n in one study, demonstrated a 6-fold higher ADRA1A/ADRA2A selectivity and a 25-fold higher ADRA2B/ADRA2A selectivity compared to the parent yohimbine molecule. acs.orgnih.govnih.govacs.org Such derivatives hold promise as valuable pharmacological tools for investigating the roles of specific adrenoceptor subtypes in various physiological and pathological conditions, including inflammation and sepsis, and as potential candidates for further preclinical development. nih.govacs.org
Furthermore, these modifications can also influence the pharmacokinetic properties of the resulting compounds. The increased polarity of some novel yohimbine analogues may reduce their ability to cross the blood-brain barrier, which could limit central nervous system side effects while preserving their activity in the periphery. nih.gov
The following table presents a comparison of selectivity indices for yohimbine and a rationally designed derivative:
| Compound | ADRA1A/ADRA2A Selectivity Index (SI) | ADRA2B/ADRA2A Selectivity Index (SI) |
|---|---|---|
| Yohimbine | 94 | 9.3 |
| Compound 4n (Amino Ester Derivative) | > 556 | 226 |
Data sourced from a study on novel yohimbine analogues. acs.orgnih.gov
Concluding Perspectives and Future Research Directions in Yohimbine Hydrochloride Studies
Elucidation of Unresolved Physiological Mechanisms
While the primary mechanism of yohimbine (B192690) is the blockade of α2-adrenergic receptors, leading to an increase in norepinephrine (B1679862) release, its full physiological impact remains incompletely understood. tandfonline.comnih.gov The compound and its isomers, including beta-yohimbine (B46055), interact with a range of other monoaminergic receptors, which contributes to its complex pharmacological profile. tandfonline.comnih.gov
Future research must aim to:
Deconstruct Receptor Cross-Talk: Yohimbine exhibits affinity for various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, such as 5-HT1A, 5-HT1B, 5-HT1D, and D2/D3. tandfonline.comnih.govnih.gov The precise contribution of these off-target interactions to both its therapeutic effects and side-effect profile is not fully resolved. Understanding how simultaneous modulation of these different receptor systems integrates at a circuit level is a critical unresolved question.
Investigate Downstream Signaling Pathways: Beyond initial receptor binding, the intracellular signaling cascades activated by yohimbine and its isomers are not entirely mapped. Research should focus on the downstream effects on second messengers, protein kinases, and gene expression that mediate the ultimate physiological responses.
Clarify Stereoisomer-Specific Effects: The physiological differences between yohimbine, beta-yohimbine, corynanthine, and rauwolscine (B89727) (alpha-yohimbine) are significant but not fully characterized. Comparative studies are needed to determine how the stereochemistry of each isomer dictates its binding affinity at various receptors and its subsequent functional activity, which could explain their distinct physiological effects.
Development of Advanced Preclinical Models for Mechanistic Insight
To probe the unresolved mechanisms, more sophisticated preclinical models are required. Traditional animal models have been useful but have limitations in translating findings to human conditions.
Future advancements should include:
Genetically Engineered Models: The use of knockout or knock-in mice with specific adrenergic or serotonergic receptor subtypes disabled will be invaluable. nih.gov These models would allow researchers to systematically dissect which receptors are responsible for which of yohimbine's effects, from cardiovascular changes to behavioral responses. nih.gov
Advanced Neuroimaging: Employing techniques like functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) in animal models during yohimbine administration can map the precise neural circuits that are activated or deactivated. This would provide a dynamic, systems-level view of its action in the central nervous system.
Human-Derived Cellular Models: The use of human-induced pluripotent stem cell (hiPSC)-derived neurons and cardiomyocytes can offer insights into the direct effects of yohimbine on human cells. mdpi.com Such models can be used to study cardiotoxicity and neurophysiological responses in a human-relevant context, overcoming species-specific differences. mdpi.comexamine.com
Exploration of Novel Therapeutic Hypotheses Based on Receptor and Pathway Interactions
Yohimbine's broad receptor profile suggests that its therapeutic potential may extend beyond its traditional uses. nih.govtandfonline.com By leveraging the understanding of its polypharmacology, new hypotheses can be formulated.
Promising areas for exploration include:
Metabolic Disorders: The antagonism of α2-adrenoceptors on adipocytes can promote lipolysis, suggesting a potential role in managing obesity and related metabolic disturbances. patsnap.comjpccr.eu Studies have indicated that yohimbine can improve lipid and carbohydrate profiles. jpccr.eu Future research could explore its utility in conditions like metabolic syndrome, potentially as an adjunct therapy.
Inflammatory Conditions and Sepsis: Research has pointed to the potential of yohimbine as a foundational compound for developing treatments for inflammatory disorders. mdpi.comnih.gov Its ability to modulate adrenergic signaling could influence immune responses, a hypothesis that warrants further investigation in models of sepsis and chronic inflammation.
Oncology: Some G-protein-coupled receptors (GPCRs) that yohimbine interacts with are implicated in cancer progression. nih.govmdpi.com Preliminary studies suggest yohimbine may have antagonistic effects on certain cancer-related GPCRs, opening a speculative but intriguing avenue for oncological research. nih.gov
Strategic Development of Yohimbine Derivatives with Enhanced Target Specificity
A significant limitation of yohimbine is its non-selective nature, which contributes to a range of side effects. nih.gov The future of this class of compounds in medicine likely lies in medicinal chemistry and the strategic design of derivatives.
The primary goals of this research are to:
Improve Receptor Selectivity: The yohimbine scaffold can be chemically modified to create new molecules with a higher affinity for a specific receptor subtype (e.g., α2A-adrenergic) and lower affinity for off-target receptors (e.g., α1-adrenergic or 5-HT receptors). nih.gov This could isolate a desired therapeutic effect while minimizing unwanted effects like anxiety or hypertension.
Enhance Pharmacokinetic Properties: Derivatives can be designed to have improved bioavailability, a more predictable metabolism, or a modified half-life. mdpi.com For example, modifications could reduce the high variability in absorption seen with yohimbine. drugbank.com
Develop Peripherally-Restricted Agents: For treating conditions outside the central nervous system, such as certain inflammatory or metabolic disorders, derivatives can be designed to limit their ability to cross the blood-brain barrier. nih.gov This would prevent centrally-mediated side effects like anxiety and restlessness. nih.gov
One study successfully identified amino esters of yohimbic acid as potent and selective ADRA2A antagonists with significantly improved selectivity over other adrenoceptors compared to the parent yohimbine compound. nih.gov This demonstrates the feasibility and potential of a structure-based drug design approach.
Table 1: Comparative Receptor Selectivity of Yohimbine and a Derivative
| Compound | ADRA1A/ADRA2A Selectivity Index | ADRA2B/ADRA2A Selectivity Index |
| Yohimbine | 94 | 9.3 |
| Derivative 4n (amino ester) | > 556 | 226 |
| Data derived from a structure-activity relationship study on novel yohimbine analogues. nih.gov A higher selectivity index indicates greater specificity for the target ADRA2A receptor over off-target receptors. |
Q & A
Basic Research Questions
Q. How can beta-Yohimbine hydrochloride be reliably identified and quantified in experimental samples?
- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for quantification, as per USP standards for related alkaloids . Confirm identity via mass spectrometry (MS) or nuclear magnetic resonance (NMR), ensuring peak purity >99% with baseline resolution from structurally similar compounds like rauwolscine.
Q. What are the critical storage and handling protocols for beta-Yohimbine hydrochloride in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to strong oxidizing agents (e.g., peroxides) to prevent decomposition .
- Handling : Use nitrile gloves (tested for chemical resistance) and respiratory protection (N95 masks) during weighing. Ensure local exhaust ventilation to maintain airborne concentrations below 0.1 mg/m³ .
Q. What analytical methods validate the stability of beta-Yohimbine hydrochloride under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- pH stability : Prepare solutions in buffers (pH 3–9) and analyze degradation via HPLC over 72 hours.
- Thermal stability : Heat samples to 40–60°C for 48 hours; monitor degradation products (e.g., yohimbane derivatives) using tandem MS .
Q. How should researchers mitigate risks when designing in vitro pharmacological assays with beta-Yohimbine hydrochloride?
- Methodological Answer : Pre-solubilize the compound in dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity. Include α₂-adrenergic receptor-negative controls to isolate target effects. Validate dose-response curves in triplicate, with IC₅₀ values cross-checked against reference antagonists (e.g., idazoxan) .
Advanced Research Questions
Q. How can contradictory data on beta-Yohimbine’s receptor selectivity be resolved in cross-species studies?
- Methodological Answer :
- Experimental Design : Use radioligand binding assays with tissue homogenates from multiple species (e.g., rat, human cortex). Normalize data to protein content and account for interspecies variations in receptor density.
- Data Analysis : Apply Schild regression to calculate pA₂ values, ensuring statistical power (n ≥ 6 replicates) to detect ≥20% differences in binding affinity .
Q. What strategies optimize the synthesis of beta-Yohimbine hydrochloride to minimize diastereomer formation?
- Methodological Answer :
- Synthesis : Employ asymmetric catalysis (e.g., chiral Lewis acids) during the indole alkaloid cyclization step. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining.
- Purification : Use recrystallization in ethanol/water (7:3 v/v) at −20°C to isolate the hydrochloride salt. Final purity should exceed 98% by HPLC .
Q. How do decomposition products of beta-Yohimbine hydrochloride impact toxicity profiles in long-term in vivo studies?
- Methodological Answer :
- Decomposition Analysis : Characterize thermal degradation products (e.g., carbon oxides, chlorinated compounds) using gas chromatography-MS (GC-MS).
- Toxicity Testing : Administer degraded samples to zebrafish embryos (OECD TG 236) at 1–100 µM. Quantify teratogenicity via heart rate and yolk sac absorption metrics .
Q. What statistical approaches address batch-to-batch variability in beta-Yohimbine hydrochloride’s bioactivity data?
- Methodological Answer : Implement mixed-effects models to account for batch as a random variable. Use principal component analysis (PCA) to identify covariates (e.g., solvent residue, crystallinity) contributing to variability. Validate with ANOVA and post-hoc Tukey tests (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
